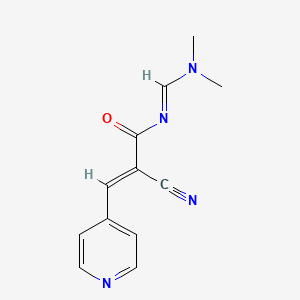
(E)-2-cyano-N-(dimethylaminomethylidene)-3-pyridin-4-ylprop-2-enamide
Descripción general
Descripción
(E)-2-cyano-N-(dimethylaminomethylidene)-3-pyridin-4-ylprop-2-enamide is a compound of interest in organic chemistry due to its unique structure and potential applications in various fields. This compound features a cyano group, a dimethylaminomethylidene moiety, and a pyridinyl group, making it a versatile molecule for synthetic and research purposes.
Métodos De Preparación
The synthesis of (E)-2-cyano-N-(dimethylaminomethylidene)-3-pyridin-4-ylprop-2-enamide can be achieved through several methods. One common approach involves the reaction of N-acylglycine with phosphorus oxychloride in N,N-dimethylformamide to form 4-dimethylaminomethylidene-5(4H)-oxazolone. This intermediate is then subjected to alcoholysis in the presence of potassium carbonate to yield the desired compound . Another method involves the treatment of N-acylglycine with N,N-dimethylformamide dimethyl acetal or tert-butoxy-bis(dimethylamino)methane in a one-pot procedure .
Análisis De Reacciones Químicas
(E)-2-cyano-N-(dimethylaminomethylidene)-3-pyridin-4-ylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the dimethylaminomethylidene moiety is replaced by other substituents.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic systems, such as pyrroles, imidazoles, and pyrazoles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
(E)-2-cyano-N-(dimethylaminomethylidene)-3-pyridin-4-ylprop-2-enamide has several scientific research applications:
Biology: The compound can be used to study enzyme interactions and as a probe for biological assays.
Mecanismo De Acción
The mechanism of action of (E)-2-cyano-N-(dimethylaminomethylidene)-3-pyridin-4-ylprop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group and the dimethylaminomethylidene moiety can interact with enzymes and receptors, modulating their activity. The pyridinyl group can participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity .
Comparación Con Compuestos Similares
(E)-2-cyano-N-(dimethylaminomethylidene)-3-pyridin-4-ylprop-2-enamide can be compared with other similar compounds, such as:
2-acylamino-3-dimethylaminopropenoates: These compounds share the dimethylaminomethylidene moiety and are used in the synthesis of heterocyclic systems.
N,N-dimethylaminomethylidene derivatives: These compounds have similar structural features and are used in various synthetic applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications.
Propiedades
IUPAC Name |
(E)-2-cyano-N-(dimethylaminomethylidene)-3-pyridin-4-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c1-16(2)9-15-12(17)11(8-13)7-10-3-5-14-6-4-10/h3-7,9H,1-2H3/b11-7+,15-9? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAZBRHWGBAWSO-CKNFWYGESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)C(=CC1=CC=NC=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C=NC(=O)/C(=C/C1=CC=NC=C1)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















